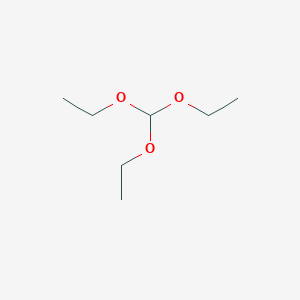

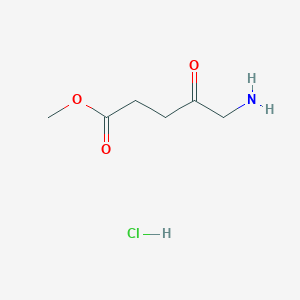

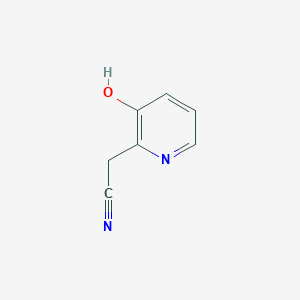

![molecular formula C20H28N12O9PPt+ B045662 [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) CAS No. 119637-81-9](/img/structure/B45662.png)

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is a complex formed when the chemotherapy drug cisplatin binds to DNA. This adduct is significant in the study of cancer treatment as it represents the interaction between cisplatin and the genetic material of cancer cells. The formation of this adduct is crucial for the drug’s ability to interfere with DNA replication and transcription, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cisplatin-deoxy(adenosine monophosphate guanosine) adduct involves the reaction of cisplatin with a DNA oligonucleotide containing deoxyadenosine monophosphate and deoxyguanosine monophosphate. The reaction typically occurs in an aqueous solution at physiological pH. The process involves the formation of a covalent bond between the platinum atom of cisplatin and the nitrogen atoms of the purine bases in the DNA.

Industrial Production Methods: Industrial production of cisplatin-deoxy(adenosine monophosphate guanosine) adduct is not common due to its specific application in research rather than large-scale manufacturing. the production of cisplatin itself involves the reaction of potassium tetrachloroplatinate with ammonia, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) primarily undergoes substitution reactions. The platinum atom in cisplatin can form covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of the adduct.

Common Reagents and Conditions: The formation of the adduct requires cisplatin and a DNA oligonucleotide containing deoxyadenosine monophosphate and deoxyguanosine monophosphate. The reaction typically occurs in an aqueous solution at physiological pH and temperature.

Major Products: The major product of the reaction is the cisplatin-deoxy(adenosine monophosphate guanosine) adduct itself. This adduct can further undergo hydrolysis and other reactions depending on the conditions.

Scientific Research Applications

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is extensively studied in the field of cancer research. It is used to understand the mechanism of action of cisplatin and its interaction with DNA. This adduct is also used in studies related to DNA repair mechanisms, as the formation of the adduct triggers cellular responses to repair the damaged DNA. Additionally, it is used in the development of new platinum-based drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of cisplatin-deoxy(adenosine monophosphate guanosine) adduct involves the formation of covalent bonds between the platinum atom of cisplatin and the nitrogen atoms of the purine bases in DNA. This interaction interferes with DNA replication and transcription, leading to the activation of cellular pathways that result in cell death. The adduct formation triggers DNA damage response mechanisms, including the activation of repair proteins and cell cycle checkpoints.

Comparison with Similar Compounds

Similar Compounds:

- Cisplatin-deoxyguanosine adduct

- Cisplatin-deoxyadenosine adduct

- Carboplatin-deoxy(adenosine monophosphate guanosine) adduct

Uniqueness: [5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) is unique due to its specific interaction with both deoxyadenosine monophosphate and deoxyguanosine monophosphate in DNA. This dual interaction enhances its ability to interfere with DNA replication and transcription, making it a valuable tool in cancer research.

Properties

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N10O9P.2H2N.Pt/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33;;;/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33);2*1H2;/q;2*-1;+4/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNPJEJDQASSEO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O.[NH2-].[NH2-].[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N12O9PPt+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119637-81-9 |

Source

|

| Record name | Cisplatin-deoxy(adenosine monophosphate guanosine) adduct | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

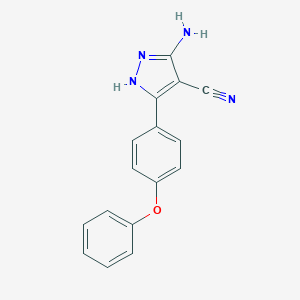

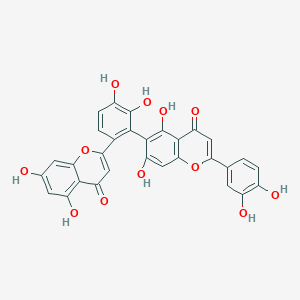

![1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B45594.png)

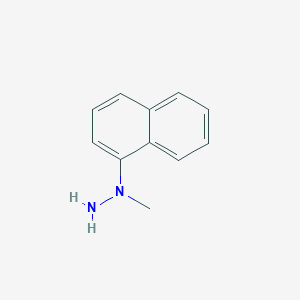

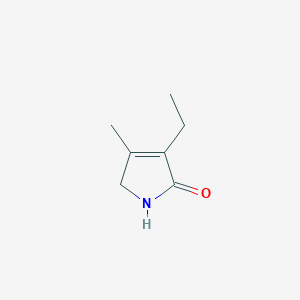

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)

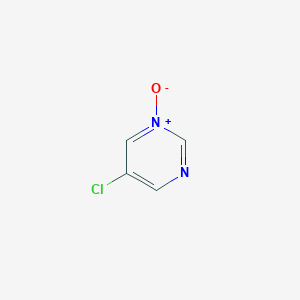

![(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B45614.png)